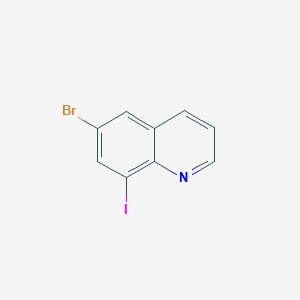

6-Bromo-8-iodoquinoline

Vue d'ensemble

Description

6-Bromo-8-iodoquinoline is a chemical compound with the molecular formula C9H5BrIN . It has a molecular weight of 333.95 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years . Various synthesis protocols have been reported, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, and using ionic liquids .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H5BrIN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H . This indicates the presence of a quinoline core structure with bromine and iodine substituents at the 6th and 8th positions, respectively. Physical and Chemical Properties Analysis

This compound has a molecular weight of 333.95 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Biologically Active Compounds : 6-Bromo-8-iodoquinoline serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of GSK2126458, highlighting its significance in medicinal chemistry (Wang et al., 2015).

Biological Applications

- Study of Affective Disorders : Derivatives of 6-bromoquinoline, like 5-bromo-6-nitroquipazine, have been explored for their potential in brain imaging of the serotonin transporter, which is crucial in the study of depression and other affective disorders. This is particularly relevant for the development of radioligands for positron emission tomography (PET) (Lundkvist et al., 1999).

Photolabile Protecting Groups

- Photolabile Protecting Group for Carboxylic Acids : 6-Bromo derivatives of quinoline, such as 8-bromo-7-hydroxyquinoline, have been synthesized and used as photolabile protecting groups. These compounds exhibit greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, which is valuable in biological research (Fedoryak & Dore, 2002).

Fluorescent Probes

- Fluorescent Probes for Biological Applications : Compounds derived from 6-methylquinoline, which are closely related to 6-bromoquinoline derivatives, have been used to create water-soluble fluorescent probes. These probes are sensitive to chloride ions and have applications in determining chloride in biological systems (Geddes et al., 2001).

Novel Drug Design

- Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors : Quinoline-8-carboxamides, a class of compounds related to this compound, have been designed for inhibition of PARP-1, an important enzyme in drug design. These inhibitors have shown promise in a variety of therapeutic activities, demonstrating the versatility of quinoline derivatives in medicinal chemistry (Lord et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-6-iodoquinoline, indicates that it may be harmful if swallowed, cause skin irritation, serious eye damage, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It’s important to handle such compounds with appropriate safety measures.

Propriétés

IUPAC Name |

6-bromo-8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBCAHFYCUZWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682014 | |

| Record name | 6-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078160-90-3 | |

| Record name | 6-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)

![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)

![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)